molecular formula C13H20N2O B1630435 1-(2-Methoxy-2-phenylethyl)piperazine CAS No. 6722-54-9

1-(2-Methoxy-2-phenylethyl)piperazine

Cat. No. B1630435
CAS RN: 6722-54-9
M. Wt: 220.31 g/mol
InChI Key: IYIGKZBUYCQJKO-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-phenylethyl)piperazine is a chemical compound used in various applications. It is used to prepare non-imidazole human histamine H4 receptor antagonists and to synthesize imidazopyridine derivatives as inhibitors of Aurora kinases . It can also be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .


Molecular Structure Analysis

The molecular structure of 1-(2-Methoxy-2-phenylethyl)piperazine involves a piperazine ring with a methoxyphenethyl group attached . Further analysis would require more specific data or computational modeling.


Physical And Chemical Properties Analysis

1-(2-Methoxy-2-phenylethyl)piperazine has a molecular weight of 220.31 and a predicted density of 1.022 g/cm3 . It has a melting point of 11 °C and a boiling point of 163 °C . It is slightly soluble in chloroform, DMSO, and methanol .

Scientific Research Applications

  • Dopamine Transporter Inhibition : The compound has been investigated for its potential as a long-acting dopamine transporter inhibitor, which could be useful in the treatment of cocaine abuse. Researchers synthesized derivatives of 1-(2-Methoxy-2-phenylethyl)piperazine and found that certain analogs exhibited high affinity for the dopamine transporter and selectivity over the serotonin transporter, suggesting potential therapeutic applications (Hsin et al., 2002).

  • Antimicrobial Activity : Studies have shown that N-(Phenethyl)piperazinyl quinolone derivatives of the compound exhibit significant antimicrobial activity against Gram-positive and Gram-negative microorganisms. This indicates its potential use in developing new antimicrobial agents (Foroumadi et al., 2006).

  • Antagonist for Serotonergic Receptors : Research involving analogs of 1-(2-Methoxy-2-phenylethyl)piperazine has focused on developing antagonists for serotonergic receptors, particularly for applications in positron emission tomography (PET) imaging. Such compounds have been used in studies of serotonergic neurotransmission (Plenevaux et al., 2000).

  • Spectroscopic and Structural Analysis : Detailed spectroscopic investigations (FT-IR, FT-Raman, NMR, and UV-Vis) have been conducted on 1-(2-Methoxyphenyl)piperazine derivatives. These studies provide insights into the molecular structure, charge distribution, and electronic properties of these compounds, which are critical for understanding their interaction with biological targets (Prabavathi et al., 2015).

  • Potential for Dual Imaging in Neurological Studies : Methoxyphenyl piperazine derivatives have been explored for their potential as dual-imaging agents targeting 5HT1A receptors, demonstrating their versatility in neurological research and imaging applications (Chaturvedi et al., 2018).

Safety And Hazards

1-(2-Methoxy-2-phenylethyl)piperazine is classified as a warning hazard under the GHS system . It is harmful if swallowed (H302) and precautions should be taken to avoid eye contact .

properties

IUPAC Name

1-(2-methoxy-2-phenylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-13(12-5-3-2-4-6-12)11-15-9-7-14-8-10-15/h2-6,13-14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIGKZBUYCQJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1CCNCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70986327
Record name 1-(2-Methoxy-2-phenylethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-2-phenylethyl)piperazine

CAS RN

6722-54-9
Record name 1-(2-Methoxy-2-phenylethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6722-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyphenethyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006722549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxy-2-phenylethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Athanaselis, A Dona, C Maravelias… - Journal of analytical …, 1996 - academic.oup.com
Zipeprol and its two main metabolites were identified in urine samples from drug abusers. Their analytical behavior during screening procedures for drugs of abuse was examined, and …
Number of citations: 4 academic.oup.com

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